Hidroxipirimidinas
Hydroxypyrimidines are a class of organic compounds that contain both a pyrimidine ring and a hydroxy group (-OH). These molecules exhibit a diverse range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The presence of the hydroxy group introduces polarity to the molecule, which can enhance its solubility in aqueous solutions and improve its interaction with biomolecules.
Structurally, hydroxypyrimidines consist of a five-membered pyrimidine ring fused to a six-membered heterocycle containing at least one oxygen atom. The flexibility in substituents attached to the ring allows for the design of molecules with specific pharmacological profiles tailored to various therapeutic applications. Due to their structural versatility and biological activity, hydroxypyrimidines are widely studied and have potential as lead compounds in drug discovery.
The synthesis of these compounds often involves multistep reactions such as nucleophilic substitution or condensation reactions. Their synthetic accessibility, combined with their pharmacological properties, makes them valuable tools in medicinal chemistry research.

Estructura | Nombre químico | CAS | MF |
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2-(difluoromethyl)pyrimidin-5-ol | 100991-19-3 | C5H4F2N2O |
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4(3H)-Pyrimidinone,5-hydroxy-2,6-dimethyl- | 412003-94-2 | C6H8N2O2 |
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Pyrimidin-2-ol | 51953-13-0 | C4H4N2O |
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2,6-Diamino-5-2-(4-chlorophenyl)diazenyl-4-pyrimidinol | 6979-59-5 | C10H9ClN6O |
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4-Pyrimidinol,2,3-dihydro-2-imino- | 155831-92-8 | C4H5N3O |
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5-Hydroxy-6-methylpyrimidine-2,4(1H,3H)-dione | 7417-28-9 | C5H6N2O3 |
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4(1H)-Pyrimidinone, 6-hydroxy-2-(2-methylpropyl)- | 61456-89-1 | C8H12N2O2 |
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1-(2-amino-4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylurea | 1828-67-7 | C6H10ClN5O3 |
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Dihydroxy Moxonidine | 352457-32-0 | C8H11N5O2 |
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2-Aminopyrimidin-4-ol | 100643-25-2 | C4H5N3O |
Literatura relevante
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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